molecular formula C18H29N B12540696 2-Cyclohexyl-4,6-di(propan-2-yl)aniline CAS No. 656808-83-2

2-Cyclohexyl-4,6-di(propan-2-yl)aniline

Cat. No.: B12540696
CAS No.: 656808-83-2
M. Wt: 259.4 g/mol
InChI Key: CPSSEBRDLYXXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyl-4,6-di(propan-2-yl)aniline is an organic compound with the molecular formula C18H29N. It is a colorless liquid that can appear yellow or brown due to impurities. This compound is an aromatic amine, which means it contains an amino group attached to an aromatic ring. It is used as an intermediate in the synthesis of various chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexyl-4,6-di(propan-2-yl)aniline can be synthesized through the condensation of cyclohexylamine with 2,6-di(propan-2-yl)aniline. The reaction typically occurs in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like toluene . The reaction conditions include heating the mixture to reflux temperature and maintaining it for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-4,6-di(propan-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyclohexyl-4,6-di(propan-2-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4,6-di(propan-2-yl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. Pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclohexyl-4,6-di(propan-2-yl)aniline is unique due to its cyclohexyl group, which imparts different steric and electronic properties compared to similar compounds. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable in specific applications .

Properties

CAS No.

656808-83-2

Molecular Formula

C18H29N

Molecular Weight

259.4 g/mol

IUPAC Name

2-cyclohexyl-4,6-di(propan-2-yl)aniline

InChI

InChI=1S/C18H29N/c1-12(2)15-10-16(13(3)4)18(19)17(11-15)14-8-6-5-7-9-14/h10-14H,5-9,19H2,1-4H3

InChI Key

CPSSEBRDLYXXQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=C1)C(C)C)N)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.